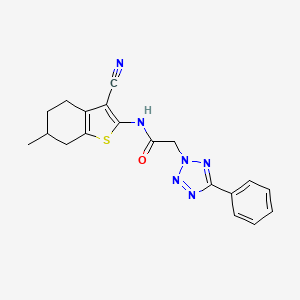![molecular formula C16H14Cl2N4O2S B10899981 N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899981.png)
N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of furan, triazole, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:
Formation of the Furan Derivative: The furan ring is functionalized with a 2,6-dichlorophenoxy group through a nucleophilic substitution reaction.
Synthesis of the Triazole Derivative: The triazole ring is synthesized separately, often starting from hydrazine derivatives and thiourea.
Condensation Reaction: The furan and triazole derivatives are then coupled through a condensation reaction, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: The phenoxy and triazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to its unique structure.
Drug Development: Exploration as a lead compound in drug discovery for various therapeutic areas.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Application in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-((E)-1-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- **N-((E)-1-{5-[(2,6-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
Structural Features: The presence of both 2,6-dichlorophenoxy and ethylsulfanyl groups makes it unique.
Reactivity: Its specific reactivity profile differentiates it from similar compounds.
Propriétés
Formule moléculaire |
C16H14Cl2N4O2S |
|---|---|
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
(E)-1-[5-[(2,6-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-2-25-16-21-19-10-22(16)20-8-11-6-7-12(24-11)9-23-15-13(17)4-3-5-14(15)18/h3-8,10H,2,9H2,1H3/b20-8+ |
Clé InChI |
ZBISNWRNIVMKIC-DNTJNYDQSA-N |
SMILES isomérique |
CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl |
SMILES canonique |
CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B10899921.png)

![ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B10899928.png)
![N-[1-(4-methylphenyl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10899930.png)
![N-(3,4-dimethylphenyl)-2-(2-methoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B10899931.png)
![N-(4-methylphenyl)-4-({[(4-methylphenyl)carbamothioyl]amino}methyl)piperidine-1-carbothioamide](/img/structure/B10899936.png)
![2-[2,6-dibromo-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide](/img/structure/B10899939.png)
![N-[(1E)-3-{[2-(dimethylamino)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10899948.png)
![N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10899960.png)
![4-ethoxy-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B10899962.png)
![2-chloro-N-[(1E)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10899964.png)
![2-(4-tert-butylphenyl)-N'-[(Z)-(2-fluorophenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10899968.png)
![N-[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899969.png)
